![molecular formula C8H9BrO3Zn B12509815 Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC](/img/structure/B12509815.png)
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC is an organozinc compound that features a bromo group attached to a furan ring, which is further substituted with an ethoxycarbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC typically involves the reaction of a bromo-substituted furan derivative with a zinc reagent. One common method is the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with the bromo-substituted furan to form the corresponding organozinc compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. The product is typically purified by distillation or recrystallization to achieve the desired quality for further applications.
化学反应分析
Types of Reactions
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other organic halides or boronic acids.
Oxidation and Reduction: The furan ring can be oxidized or reduced under appropriate conditions to form different functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions, such as Suzuki-Miyaura coupling.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amine-substituted furans, while coupling reactions can form biaryl compounds.
科学研究应用
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It can be used in the preparation of functional materials, such as polymers and nanomaterials.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Catalysis: It can be used as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC in chemical reactions involves the formation of reactive intermediates, such as organozinc species, which can undergo further transformations. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in coupling reactions, the organozinc compound forms a complex with a palladium catalyst, which facilitates the formation of new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
Bromo({[5-(methoxycarbonyl)furan-2-yl]methyl})ZINC: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Bromo({[5-(acetoxycarbonyl)furan-2-yl]methyl})ZINC: Similar structure but with an acetoxycarbonyl group.
Bromo({[5-(hydroxycarbonyl)furan-2-yl]methyl})ZINC: Similar structure but with a hydroxycarbonyl group.
Uniqueness
Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and the types of reactions it can undergo. This functional group can also affect the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and material science.
属性
分子式 |
C8H9BrO3Zn |
|---|---|
分子量 |
298.4 g/mol |
IUPAC 名称 |
bromozinc(1+);ethyl 5-methanidylfuran-2-carboxylate |
InChI |
InChI=1S/C8H9O3.BrH.Zn/c1-3-10-8(9)7-5-4-6(2)11-7;;/h4-5H,2-3H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
ZCZOZPSSZQPMDO-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C1=CC=C(O1)[CH2-].[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



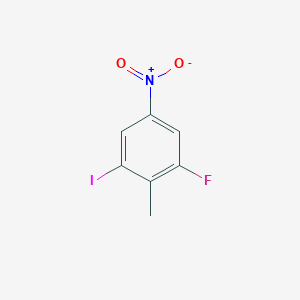
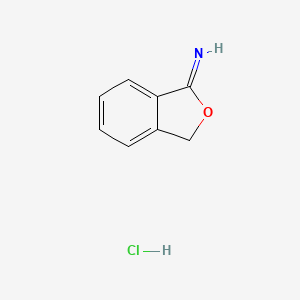

![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone oxime](/img/structure/B12509745.png)
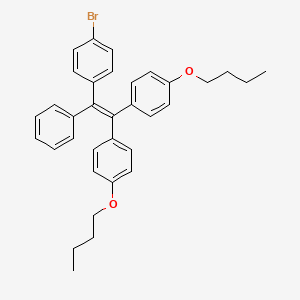
![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)

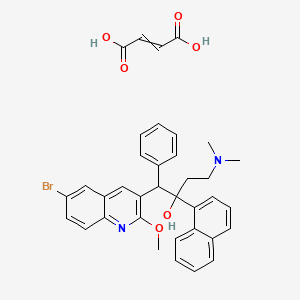
![4-(Dimethylamino)benzo[d]thiazole-2-carbonitrile](/img/structure/B12509800.png)
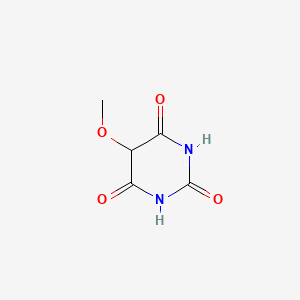
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B12509806.png)

